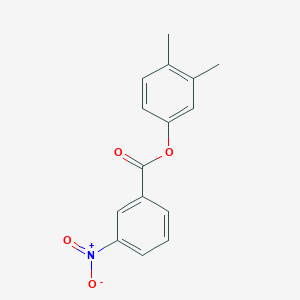methanone](/img/structure/B10894783.png)
[4-(2-Adamantyl)piperazino](4-pyridyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Adamantyl)piperazinomethanone is a complex organic compound that features a unique structure combining adamantane, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Adamantyl)piperazinomethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Adamantyl Derivative: The adamantane core is functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Piperazine Coupling: The functionalized adamantane is then reacted with piperazine under suitable conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Pyridine Introduction: The resulting adamantyl-piperazine intermediate is further reacted with a pyridine derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of 4-(2-Adamantyl)piperazinomethanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Adamantyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the adamantane or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Adamantyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Medicine
In medicine, 4-(2-Adamantyl)piperazinomethanone is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest in medicinal chemistry.
Industry
In the industrial sector, this compound is explored for its potential applications in material science. Its unique properties may contribute to the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(2-Adamantyl)piperazinomethanone involves its interaction with molecular targets such as receptors or enzymes. The adamantane moiety provides rigidity and hydrophobicity, while the piperazine and pyridine rings offer sites for hydrogen bonding and electrostatic interactions. These features enable the compound to bind to specific targets and modulate their activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Adamantyl)piperazinomethanol: A similar compound with a hydroxyl group instead of a methanone group.
4-(2-Adamantyl)piperazinoethanone: A compound with an ethanone group instead of a methanone group.
Uniqueness
4-(2-Adamantyl)piperazinomethanone is unique due to its specific combination of adamantane, piperazine, and pyridine moieties. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H27N3O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C20H27N3O/c24-20(16-1-3-21-4-2-16)23-7-5-22(6-8-23)19-17-10-14-9-15(12-17)13-18(19)11-14/h1-4,14-15,17-19H,5-13H2 |
InChI Key |
WHKHFTCTKHFRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(6-Methyl-2-pyridyl)(2-pyridylamino)methyl]-8-quinolinol](/img/structure/B10894701.png)
![2-{3-[(3-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10894705.png)
![4-(5-{(1E)-3-[(4-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B10894708.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methylbenzamide](/img/structure/B10894716.png)
![N-[(1Z)-3-(3,5-dimethylpiperidin-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10894733.png)
![3-bromo-5-(1-ethyl-1H-pyrazol-3-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10894741.png)
![1-[4-(2,3-Difluorobenzyl)piperazin-1-yl]-3-(phenylsulfonyl)propan-1-one](/img/structure/B10894753.png)
![N-hexyl-2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B10894761.png)
![(3,6-Dimethylisoxazolo[5,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B10894764.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)prop-2-enamide](/img/structure/B10894766.png)
![1-ethyl-3-methyl-N-[2-(trifluoromethyl)benzyl]-1H-pyrazole-4-carboxamide](/img/structure/B10894774.png)

![4-bromo-1-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B10894779.png)
![(2Z)-2-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10894781.png)
